

# Unraveling the Intricacies of Benzene-1,3,5-tricarboxylate: A Crystallographic Perspective

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## Compound of Interest

Compound Name: Benzene-1,3,5-tricarboxylate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzene-1,3,5-tricarboxylic acid, also known as trimesic acid, is a fundamental building block in the realm of crystal engineering and materials science. Its planar structure and threefold symmetry, stemming from the aromatic ring and three carboxylic acid groups, make it an exceptional candidate for constructing highly ordered supramolecular architectures, including co-crystals and metal-organic frameworks (MOFs). This guide delves into the core of its crystalline arrangements, providing a comprehensive analysis of its structure, detailed experimental protocols for its study, and a visual representation of the analytical workflow.

## Quantitative Crystallographic Data

The crystal structure of **benzene-1,3,5-tricarboxylate** can manifest in various forms, including different polymorphs, hydrates, and as a component in multi-component crystals. The following tables summarize key crystallographic data for some of these structures, offering a comparative overview.

Parameter	Trimesic Acid (Monoclinic Modification) <a href="#">[1]</a> <a href="#">[2]</a>
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	26.52
b (Å)	16.42
c (Å)	26.55
α (°)	90
β (°)	91.53
γ (°)	90
Molecules per Cell (Z)	48

Parameter	Benzene-1,3,5-tricarboxylic acid-4-pyridone (1/3) (Orthorhombic Polymorph) <a href="#">[3]</a>
Crystal System	Orthorhombic
Space Group	Pna2 <sub>1</sub>
a (Å)	Data not explicitly provided in the abstract
b (Å)	Data not explicitly provided in the abstract
c (Å)	Data not explicitly provided in the abstract
α (°)	90
β (°)	90
γ (°)	90

Parameter	Tris(2-methyl-1H-imidazol-3-ium) benzene-1,3,5-tricarboxylate[4]
Crystal System	Triclinic
Space Group	P-1
a (Å)	Data not explicitly provided in the abstract
b (Å)	Data not explicitly provided in the abstract
c (Å)	Data not explicitly provided in the abstract
α (°)	Data not explicitly provided in the abstract
β (°)	Data not explicitly provided in the abstract
γ (°)	Data not explicitly provided in the abstract

## Structural Insights

The fundamental structural motif of pure trimesic acid involves the formation of extensive hydrogen-bonding networks. In one monoclinic modification, six molecules of trimesic acid form large, open rings through pairs of O-H $\cdots$ O hydrogen bonds.[1] These two-dimensional networks are not planar but are pleated and interpenetrate one another.[1] The average C(ring)-C(ring) bond distance is 1.390 Å, and the average C(ring)-C(carboxyl) distance is 1.489 Å.[1]

In co-crystals, such as with 4-pyridone, the structure is also dominated by a three-dimensional hydrogen-bonded framework.[3] The dihedral angles between the carboxylic acid groups and the benzene ring are a key structural feature, with values of 2.95°, 6.23°, and 10.28° in one polymorph.[3]

When forming salts, such as with 2-methyl-1H-imidazol-3-ium, the trimesic acid is fully deprotonated, and the crystal packing is dictated by hydrogen bonds between the cations and anions, as well as  $\pi$ - $\pi$  stacking interactions.[4]

In metal-organic frameworks, the deprotonated carboxylate groups coordinate to metal ions. For instance, in a dizinc(II) complex, one zinc center is tetra-coordinated by carboxylate oxygen atoms and a nitrate oxygen atom, while the second zinc center is hexa-coordinated by oxygen

atoms from the carboxylate groups and 1-methylpyrrolidin-2-one.[5] This coordination leads to the formation of a three-dimensional framework.[5]

## Experimental Protocols

The determination of the crystal structure of **benzene-1,3,5-tricarboxylate** and its derivatives follows a well-established set of experimental procedures.

### Synthesis and Crystallization

- For Pure Trimesic Acid: Crystals can be obtained by slow evaporation from a suitable solvent, such as water or ethanol. One classic synthesis route for trimesic acid involves the oxidation of mesitylene (1,3,5-trimethylbenzene) with a strong oxidizing agent like potassium permanganate.[6]
- For Co-crystals: A common method involves dissolving stoichiometric amounts of trimesic acid and the co-former in a suitable solvent, such as methanol. The solution is then allowed to evaporate slowly over several days to yield crystals suitable for diffraction studies.[3] For example, a 5:1 mixture of 4-hydroxypyridine with benzene-1,3,5-tricarboxylic acid in methanol yields the title hydrogen-bonded framework compound.[3]
- For Metal-Organic Frameworks: Hydrothermal or solvothermal synthesis is frequently employed. This involves heating a mixture of a metal salt and trimesic acid in a solvent within a sealed container. For example, a zinc-based MOF was synthesized by heating a solution of zinc nitrate, trimesic acid, and 1-methylpyrrolidin-2-one.[5] Other methods include microwave irradiation, electrochemical, mechanochemical, and sonochemical techniques.[7]

### Single-Crystal X-ray Diffraction

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray wavelength (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ). A series of diffraction images are collected as the crystal is rotated.

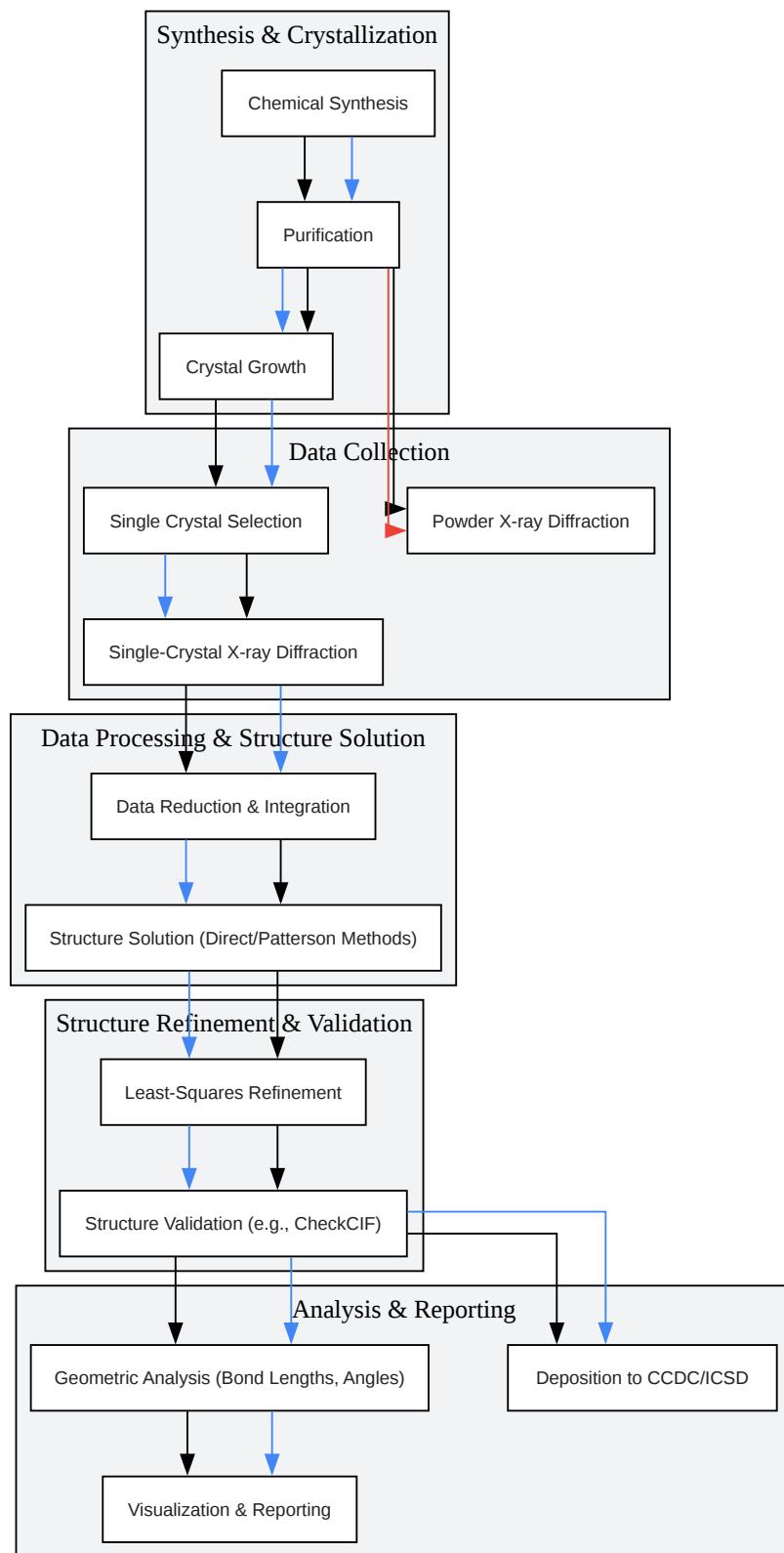
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections. This step includes corrections for factors such as Lorentz and polarization effects.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.

## Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is often used to confirm the phase purity of the bulk crystalline material and to identify the crystalline form. The experimental sample is ground into a fine powder and placed in a sample holder. The sample is then irradiated with X-rays over a range of angles ( $2\theta$ ), and the diffraction pattern is recorded. This pattern serves as a fingerprint of the crystalline phase.

## Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for the analysis of a **benzene-1,3,5-tricarboxylate** crystal structure.



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Workflow for **Benzene-1,3,5-tricarboxylate** Crystal Structure Analysis.

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